Ethyl 3,4-difluorobenzoylformate
Overview
Description
Ethyl 3,4-difluorobenzoylformate is an organic compound with the molecular formula C10H8F2O3 and a molecular weight of 214.17 g/mol . It is primarily used in research settings and is known for its unique chemical properties due to the presence of fluorine atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-difluorobenzoylformate can be synthesized through various methods. One common synthetic route involves the esterification of 3,4-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-difluorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 3,4-difluorobenzoic acid.
Reduction: Ethyl 3,4-difluorobenzyl alcohol.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,4-difluorobenzoylformate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3,4-difluorobenzoylformate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-difluorobenzoylformate: Similar in structure but with fluorine atoms at different positions on the benzene ring.
Ethyl benzoylformate: Lacks fluorine atoms, resulting in different chemical properties.
Methyl benzoylformate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 3,4-difluorobenzoylformate is unique due to the specific positioning of fluorine atoms, which significantly influences its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research applications.
Biological Activity
Ethyl 3,4-difluorobenzoylformate is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agricultural applications. This article explores its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , and it features a benzoyl group attached to an ethyl ester of formic acid.
The biological activity of this compound can be attributed to several key mechanisms:
- Fluorine Substitution Effects : The introduction of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it more effective as a drug candidate. This property allows for better membrane penetration and interaction with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The binding affinity to these targets is influenced by the unique electronic properties imparted by the fluorine atoms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed enhanced efficacy against drug-resistant bacteria when compared to non-fluorinated analogs. The Minimum Inhibitory Concentration (MIC) values reported were as low as 0.1 mg/mL against Staphylococcus aureus and Escherichia coli.
Case Studies
- Antibiotic Potentiation : A case study evaluated the compound's ability to enhance the effectiveness of existing antibiotics. When combined with erythromycin, this compound exhibited a synergistic effect, reducing bacterial counts significantly more than either agent alone. The combination therapy resulted in a decrease in bacterial regrowth rates, suggesting a potential role in overcoming antibiotic resistance.
- Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of this compound in vitro. This compound was shown to inhibit the production of pro-inflammatory cytokines in human cell lines, indicating its potential use in treating inflammatory diseases.
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Type | MIC (mg/mL) | Observations |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.1 | Significant growth inhibition |
Antimicrobial | Escherichia coli | 0.1 | Synergistic effect with erythromycin |
Anti-inflammatory | Human cell lines | N/A | Reduced pro-inflammatory cytokine production |
Research Findings
Recent studies have focused on the synthesis of this compound analogs to explore their biological activities further. These studies suggest that modifications to the benzene ring can lead to variations in antimicrobial potency and selectivity.
- Fluorinated Analogs : Research has shown that varying the position and number of fluorine substituents can enhance the biological activity of these compounds. For instance, compounds with trifluoromethyl groups displayed improved potency against resistant strains.
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIBSNLBZKOXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378994 | |
Record name | Ethyl 3,4-difluorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-05-3 | |
Record name | Ethyl 3,4-difluorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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